diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol
Overview
Description
Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol is a chemical compound with the molecular formula C8H12N4O It is a derivative of pyridine, featuring a diazenyl group and a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol typically involves the reaction of 2-(dimethylamino)pyridine with diazonium salts under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at low temperatures to ensure the stability of the diazonium intermediate. The product is then isolated and purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of the diazenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol involves its interaction with biological targets, such as enzymes or receptors. The diazenyl group can participate in hydrogen bonding or electrostatic interactions, while the dimethylamino group can enhance solubility and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-(dimethylamino)pyridine and 4-dimethylaminopyridine share structural similarities.
Diazenyl compounds: Other diazenyl-substituted compounds, such as diazenylbenzene, exhibit similar reactivity.
Uniqueness
Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol is unique due to the combination of its diazenyl and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(dimethylamino)pyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12(2)7-5-6(3-4-10-7)8(13)11-9/h3-5H,9H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGZIHFGEMXEQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655904 | |
Record name | 2-(Dimethylamino)pyridine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77314-49-9 | |
Record name | 2-(Dimethylamino)pyridine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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